tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[321]octane-6-carboxylate is a bicyclic compound that features a unique structure combining an oxo group, an oxa group, and an azabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[32One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure, followed by esterification to introduce the tert-butyl group .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.
Substitution: Replacement of one functional group with another under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, facilitating the construction of complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- Tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
- Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
Tert-butyl (1S,5S)-3-oxo-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate stands out due to its specific combination of functional groups and bicyclic structure, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2679950-95-7 |
---|---|
Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.